3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-7-13-15-12(14-11)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNBFRVCBUDXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method utilizes formate esters as the source of carbon monoxide and provides a facile and efficient way to synthesize enantiopure nitrogen-containing heterocyclic compounds . Another method involves the Bischler-Napieralski-type synthesis, which uses phenylethanols and nitriles via a tandem annulation process .
Chemical Reactions Analysis
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been identified as a potent and selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer . The compound’s ability to inhibit this enzyme makes it a valuable tool in cancer research and drug development. Additionally, its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as the enzyme aldo-keto reductase AKR1C3. The compound binds to the active site of the enzyme, occupying the oxyanion hole and forming interactions with surrounding residues. This binding inhibits the enzyme’s activity, thereby affecting the metabolic pathways involved in hormone-dependent cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and applications of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one and related triazinones:
Biological Activity
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound includes a dihydroisoquinoline moiety and a triazine ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 290.39 g/mol. The IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,4-triazin-5(4H)-one |
| InChI | InChI=1S/C14H18N4OS/c1-10-13(19)15-14(20-2,17-16-10)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,17H,7-9H2,1-2H3,(H,15,19) |
| InChI Key | CDQRYJMYVQBPKM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NNC(NC1=O)(N2CCC3=CC=CC=C3C2)SC |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of target proteins or modulating receptor-mediated signaling pathways. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Studies have shown that triazine derivatives can inhibit various kinases involved in cancer progression. The compound's structural features may enhance its binding affinity to these targets.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the triazine ring is often associated with increased antimicrobial efficacy.
Neuroprotective Effects
The dihydroisoquinoline moiety is known for its neuroprotective properties. Compounds containing this structure have been studied for their potential in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various triazine derivatives for their anticancer activity. It was found that compounds with similar structures to this compound exhibited potent inhibition against cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties published in Pharmaceutical Biology, researchers evaluated the efficacy of several triazine-based compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | Potent AKR1C3 inhibitor in cancer research |
| 6-Methyltriazine derivatives | Antimicrobial and anticancer activities |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yields?
- Methodology : Adapt multi-step condensation and cyclization strategies. For example:
- Step 1 : React a hydrazine derivative (e.g., 3-hydrazino-1,2,4-triazinone) with a substituted isoquinoline precursor in polar aprotic solvents like DMF or dioxane. demonstrates yields of 65–85% for analogous triazinone derivatives using such conditions .
- Step 2 : Optimize stoichiometry and temperature. For instance, refluxing in ethanol or dioxane (80–100°C) promotes cyclization (see Scheme 4 in ) .
- Key Parameters :
| Solvent | Temperature (°C) | Yield Range |
|---|---|---|
| DMF | 80–90 | 65–70% |
| Dioxane | 100 | 70–85% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Recommended Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
- NMR :
- ¹H NMR : Look for δ 13.4 ppm (triazinone NH), aromatic protons (δ 6.9–7.7 ppm), and dihydroisoquinoline CH₂ (δ 2.5–3.5 ppm) .
- ¹³C NMR : Peaks at ~172 ppm (C=O) and 115–150 ppm (aromatic carbons) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) .
Advanced Research Questions
Q. How can solvent polarity and reaction mechanisms be systematically studied to optimize the introduction of the dihydroisoquinoline moiety?
- Experimental Design :
- Solvent Screening : Compare non-polar (dioxane) vs. polar aprotic (DMF) solvents. shows that DMF favors nucleophilic substitution, while dioxane promotes cycloaddition .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic studies to track intermediate formation. For example, monitor hydrazine intermediates via LC-MS .
- Data Interpretation : Correlate solvent dielectric constant with reaction rate and product distribution.
Q. How should researchers address contradictions in biological activity data across structurally similar triazinone derivatives?
- Methodology :
- Standardized Assays : Replicate activity tests (e.g., microdilution for antimicrobial evaluation, as in ) under controlled conditions .
- SAR Analysis : Compare substituent effects (e.g., fluorine in vs. methylthio in ) using computational tools (e.g., molecular docking) to predict target binding .
- Case Study : Derivatives with electron-withdrawing groups (e.g., CF₃ in ) show enhanced antifungal activity due to increased electrophilicity .
Q. What strategies are effective for optimizing reaction conditions to enhance dihydroisoquinoline incorporation?
- Approach :
- Design of Experiments (DoE) : Vary parameters like temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Example : achieved 85% yield by maintaining a 1:1 molar ratio of hydrazine to phosphorylanilide precursor in ethanol .
Data Analysis and Validation
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Tools :
- DFT Calculations : Optimize geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., dioxane stabilizing transition states via H-bonding) .
- Validation : Cross-reference computed NMR/IR spectra with experimental data to refine models .
Q. What chromatographic techniques are optimal for purifying this compound and its intermediates?
- Recommendations :
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for high-resolution separation .
- TLC Monitoring : Employ silica gel plates with UV254 visualization; Rf values typically range from 0.3–0.6 in ethyl acetate/hexane .
Notes for Methodological Rigor
- Contradiction Resolution : When conflicting data arise (e.g., variable bioactivity), validate purity via HPLC and confirm stereochemistry via X-ray crystallography if possible .
- Safety : Handle hydrazine derivatives and phosphorylating agents in fume hoods due to toxicity (see for SDS guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
